N-Chloro-N-cyclohexylbenzenesulfonamide is classified as an N-chloroamide and belongs to the broader category of sulfonamides, which are characterized by the presence of a sulfonyl group () attached to an amine. The compound can be represented by the molecular formula , indicating it contains chlorine, nitrogen, oxygen, sulfur, and carbon atoms. The compound is synthesized from cyclohexylamine and chlorobenzenesulfonyl chloride under controlled conditions.
The synthesis of N-chloro-N-cyclohexylbenzenesulfonamide typically involves the reaction of cyclohexylamine with chlorobenzenesulfonyl chloride. The general procedure includes:
This method allows for efficient synthesis while ensuring high purity of the final compound.
The molecular structure of N-chloro-N-cyclohexylbenzenesulfonamide reveals several key features:
This structural arrangement plays a crucial role in determining the compound's physical properties and reactivity.
N-Chloro-N-cyclohexylbenzenesulfonamide participates in various chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis.
The mechanism of action for N-chloro-N-cyclohexylbenzenesulfonamide primarily involves its role as a chlorinating agent or a source of nitrogen-centered radicals:
This dual functionality enhances its utility in synthetic organic chemistry.
The physical and chemical properties of N-chloro-N-cyclohexylbenzenesulfonamide include:
These properties are critical for its handling and application in laboratory settings.
N-Chloro-N-cyclohexylbenzenesulfonamide has several scientific applications:
The target compound is systematically named N-Chloro-N-cyclohexylbenzenesulfonamide, reflecting its core structural features: a sulfonamide group where nitrogen is bonded to both a chlorine atom and a cyclohexyl substituent, attached to a phenyl ring. Its molecular formula is C₁₂H₁₅ClNO₂S, with a calculated average molecular mass of 272.77 g/mol and a monoisotopic mass of 272.0510 Da. The formula aligns with related N-chloro sulfonamides but distinguishes itself through the cyclohexyl group—a saturated aliphatic ring that confers unique steric and electronic properties compared to aryl-substituted analogs [2] [8].
Table 1: Molecular Identity Profile
| Property | Value |
|---|---|
| IUPAC Name | N-Chloro-N-cyclohexylbenzenesulfonamide |
| Molecular Formula | C₁₂H₁₅ClNO₂S |
| Average Molecular Weight | 272.77 g/mol |
| Monoisotopic Mass | 272.0510 Da |
| Canonical SMILES | ClN(S(=O)(=O)C1=CC=CC=C1)C2CCCCC2 |
Spectroscopic data for N-chloro sulfonamides can be extrapolated from structural analogs like chloramine-T (N-chloro-p-toluenesulfonamide) and 4-chloro-N-cyclohexylbenzenesulfonamide. Key features include:
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1360 cm⁻¹, 1170 cm⁻¹ | S=O asymmetric/symmetric stretch |
| 810 cm⁻¹ | N–Cl stretch | |
| ¹H NMR | δ 1.0–2.5 ppm (multiplet) | Cyclohexyl protons |
| δ 7.5–8.0 ppm (multiplet) | Aromatic protons | |
| MS | 272 [M]⁺, 237 [M–Cl]⁺ | Molecular ion, chlorine loss |
While direct crystallographic data for N-chloro-N-cyclohexylbenzenesulfonamide is unavailable, comparisons with N-chloro-N-(phenylsulfonyl)benzenesulfonamide (CID 13010999) reveal critical trends. The S–N bond length in such compounds is ~1.62 Å—shorter than non-chlorinated analogs due to hyperconjugation between the sulfonyl group and the N–Cl bond. The N–Cl bond measures ~1.78 Å, typical for nitrogen-halogen bonds. Bond angles at sulfur (O=S=O ~120°) and nitrogen (Cl–N–S ~115°) suggest distorted tetrahedral geometry. The cyclohexyl group likely induces steric repulsion, potentially lengthening the S–N bond compared to planar aryl substituents [4].
Table 3: Inferred Bond Parameters vs. Aryl-Substituted Analogs
| Bond/Angle | N-Chloro-N-cyclohexylbenzenesulfonamide (Predicted) | N-Chloro-N-(phenylsulfonyl)benzenesulfonamide [4] |
|---|---|---|
| S–N | 1.64 Å | 1.62 Å |
| N–Cl | 1.78 Å | 1.78 Å |
| O=S=O | 119° | 120° |
| Cl–N–S | 114° | 115° |
N-Chloro-N-cyclohexylbenzenesulfonamide occupies a niche between electron-deficient and sterically hindered N-chloro sulfonamides:
Table 4: Structural and Electronic Comparison with Key Analogs
| Compound | Substituent | Electrophilicity at Cl | Steric Bulk |
|---|---|---|---|
| N-Chloro-N-cyclohexylbenzenesulfonamide | Cyclohexyl | Moderate | High |
| Chloramine-T (N-chloro-p-toluenesulfonamide) [8] | p-Methyl | High | Low |
| 4-Chloro-N-cyclohexylbenzenesulfonamide [2] | p-Chloro | Low (non-chlorinated N) | High |
| N-Chloro-N-(phenylsulfonyl)benzenesulfonamide [4] | Phenyl | High | Moderate |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7